1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 397.9 g/mol. The compound is classified as a cyclopentanecarboxamide derivative, which indicates its structural features and potential biological activity.
The synthesis of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography, recrystallization) are crucial for achieving high purity and yield.
The molecular structure of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide can be represented using various structural notations:
InChI=1S/C22H24ClN3O2/c23-18-7-5-17(6-8-18)22(10-1-2-11-22)21(28)25-15-16-9-12-24-19(14-16)26-13-3-4-20(26)27/h5-9,12,14H,1-4,10-11,13,15H2,(H,25,28)
This notation provides a unique identifier for the compound's structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 397.9 g/mol |
InChI Key | MDHJOHSBRBGHDK-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
The chemical reactivity of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is not fully elucidated but may involve:
Further studies are needed to clarify these mechanisms through biochemical assays and molecular modeling.
The physical properties of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Boiling Point | Not available |
The chemical properties are characterized by:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate |
pH Range | Not applicable |
These properties are critical for determining how the compound behaves in various environments and applications.
The primary applications of 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide lie in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: